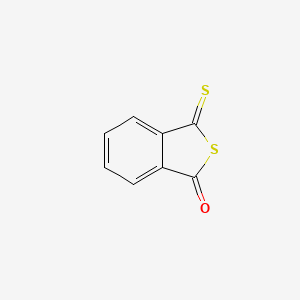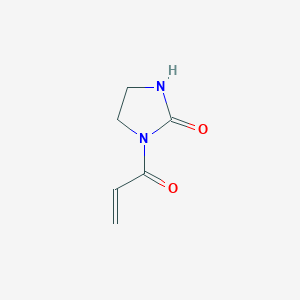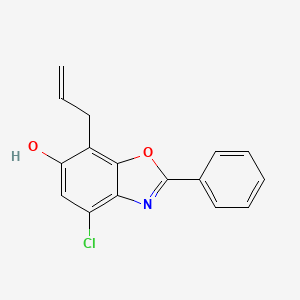
3-Sulfanylidene-2-benzothiophen-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfanylidene-2-benzothiophen-1(3H)-one is a sulfur-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidene-2-benzothiophen-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a benzothiophene derivative with a sulfur source under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be carried out in large reactors. These methods prioritize yield, purity, and cost-effectiveness. Specific details would depend on the exact synthetic route chosen.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the sulfur atom to a thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions would vary depending on the specific substitution reaction, but could include the use of catalysts or specific solvents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzothiophene ring.
Wissenschaftliche Forschungsanwendungen
3-Sulfanylidene-2-benzothiophen-1(3H)-one and similar compounds are of interest in several research areas:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers or as additives in various industrial processes.
Wirkmechanismus
The mechanism of action for 3-Sulfanylidene-2-benzothiophen-1(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: A simpler structure without the sulfanylidene group.
Thiophene: A five-membered ring containing sulfur, but lacking the benzene ring.
Benzothiazole: Contains both sulfur and nitrogen in the heterocyclic ring.
Uniqueness
3-Sulfanylidene-2-benzothiophen-1(3H)-one is unique due to the presence of the sulfanylidene group, which can impart distinct chemical reactivity and potential biological activity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
112270-93-6 |
|---|---|
Molekularformel |
C8H4OS2 |
Molekulargewicht |
180.3 g/mol |
IUPAC-Name |
3-sulfanylidene-2-benzothiophen-1-one |
InChI |
InChI=1S/C8H4OS2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H |
InChI-Schlüssel |
UECLXMODUHVQMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)


![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)

![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)

![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)

